molecular formula C20H19ClFNO3 B12718571 Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester CAS No. 178870-05-8

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester

Cat. No.: B12718571
CAS No.: 178870-05-8
M. Wt: 375.8 g/mol
InChI Key: VUFGNUJBMHWIQZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester is a complex organic compound with the molecular formula C20H19ClFNO3. It is known for its unique structural properties, which include a benzoic acid core substituted with chlorine and fluorine atoms, and an ester linkage to a cyclohexyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the acylation of 2-chloro-5-aminobenzoic acid with 2-fluorobenzoyl chloride, followed by esterification with cyclohexanol. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent selection and purification steps are also critical to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-: Lacks the cyclohexyl ester group.

    Cyclohexyl benzoate: Lacks the chlorine and fluorine substitutions.

    2-Chloro-5-fluorobenzoic acid: Lacks the ester and amide linkages.

Uniqueness

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the ester linkage to a cyclohexyl group, makes it distinct from other similar compounds .

Properties

CAS No.

178870-05-8

Molecular Formula

C20H19ClFNO3

Molecular Weight

375.8 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C20H19ClFNO3/c21-17-11-10-13(23-19(24)15-8-4-5-9-18(15)22)12-16(17)20(25)26-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24)

InChI Key

VUFGNUJBMHWIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl

Origin of Product

United States

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